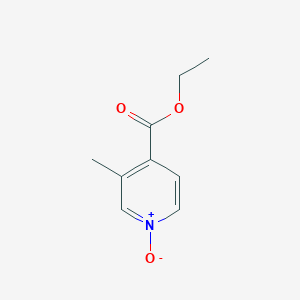
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is a heterocyclic organic compound with the molecular formula C9H11NO3. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group at the 3-position, a carboxylic acid ethyl ester at the 4-position, and an N-oxide functional group. This compound is primarily used in research and experimental applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide typically involves the oxidation of 3-Methylpyridine-4-carboxylic acid ethyl ester. The oxidation can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols under basic or acidic conditions.
Major Products Formed
Oxidation: More oxidized pyridine derivatives.
Reduction: 3-Methylpyridine-4-carboxylic acid ethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigating the biological activity of pyridine derivatives.
Industry: Used in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with nucleophiles and electrophiles in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpyridine: Lacks the carboxylic acid ethyl ester and N-oxide groups.
4-Carboxy-3-methylpyridine: Lacks the ethyl ester and N-oxide groups.
3-Methylpyridine-4-carboxylic acid ethyl ester: Lacks the N-oxide group.
Uniqueness
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is unique due to the presence of both the carboxylic acid ethyl ester and N-oxide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications .
Propriétés
Numéro CAS |
301666-87-5 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
ethyl 3-methyl-1-oxidopyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-4-5-10(12)6-7(8)2/h4-6H,3H2,1-2H3 |
Clé InChI |
ZPXIZRCAMSAMRU-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=[N+](C=C1)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)
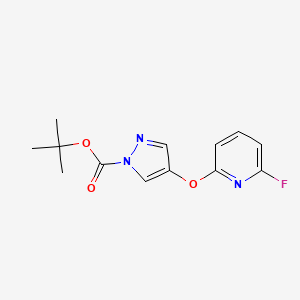
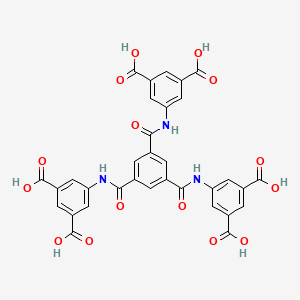
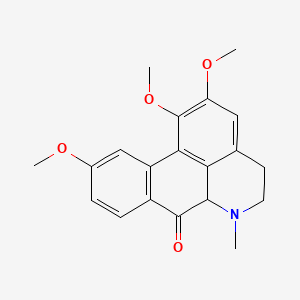

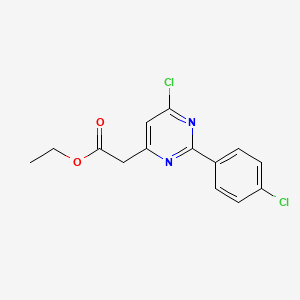
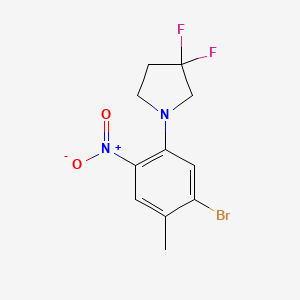
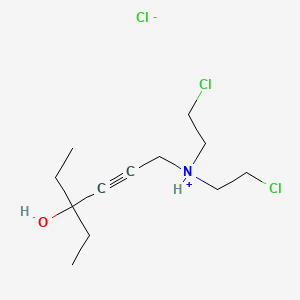
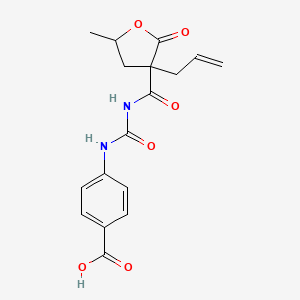
![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)
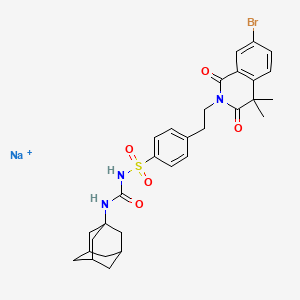

![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
